1,3-Dimethylpyrrolidin-3-amine
Description
Contextual Significance of Pyrrolidine (B122466) Derivatives in Organic Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a fundamental structural motif in a vast array of biologically and pharmacologically significant molecules. frontiersin.org Known also as tetrahydropyrrole, this saturated scaffold is a core component of numerous natural products, including many alkaloids like nicotine (B1678760) and hygrine, as well as the essential amino acid proline. frontiersin.orgnih.govwikipedia.org The prevalence of the pyrrolidine framework in nature has made it a cornerstone for the development of synthetic drugs. nih.gov
Medicinal chemists frequently utilize the pyrrolidine ring to develop novel therapeutic agents. nih.gov Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. nih.gov This stereochemical complexity is crucial, as the spatial orientation of substituents on the pyrrolidine ring can dramatically influence a molecule's biological activity and its binding affinity to specific protein targets. nih.gov Consequently, pyrrolidine derivatives have been successfully incorporated into drugs for a wide range of conditions, including cancer, central nervous system disorders, and infectious diseases. frontiersin.orgnih.govontosight.ai The versatility of the pyrrolidine skeleton makes it an indispensable tool for designing and synthesizing new, biologically active compounds. frontiersin.org
Rationale for Dedicated Academic Investigation of 1,3-Dimethylpyrrolidin-3-amine
The specific academic interest in this compound stems from its unique structural features and its utility as a specialized building block in organic synthesis. As a substituted pyrrolidine, it carries the inherent advantages of the pyrrolidine scaffold while introducing additional functionality and stereochemical complexity. The presence of two methyl groups and a primary amine function on the pyrrolidine core makes it a valuable intermediate for constructing more complex molecules.
One of the primary drivers for its investigation is its role as a chiral amine. Chirality is paramount in drug development, and using enantiomerically pure building blocks is a key strategy for producing single-enantiomer drugs. The chiral nature of this compound allows for its use in asymmetric synthesis, enabling the creation of specific stereoisomers of target molecules. Furthermore, the dimethyl substituents can enhance the metabolic stability of drug candidates in biological systems, a desirable property in pharmaceutical research. chemshuttle.com Its structure enables specific interactions with target proteins, making it a valuable component in the development of novel therapeutic agents. chemshuttle.com
Overview of Key Research Domains and Scholarly Objectives
The academic and industrial investigation of this compound is concentrated in several key domains:
Asymmetric Synthesis: A major objective is to utilize its chiral forms, such as (R)-N,1-dimethylpyrrolidin-3-amine, as building blocks for the enantioselective synthesis of complex organic molecules. This is critical in pharmaceutical development where a specific enantiomer of a drug is often responsible for the desired therapeutic effect.
Medicinal Chemistry: Researchers are actively incorporating this compound into the structure of new potential drugs. It has been employed in the development of novel antihistaminic agents that target histamine (B1213489) receptors and in the synthesis of anti-inflammatory agents for veterinary applications. chemshuttle.com The goal is to leverage its unique structure to achieve high potency and selectivity for biological targets.
Heterocyclic Chemistry: The compound serves as a versatile reagent in the synthesis of other heterocyclic systems. It is used as a medium and solvent in multi-component reactions to create more elaborate molecular architectures. biosynce.com
Materials Science: There is interest in using derivatives like N,N-Dimethylpyrrolidin-3-amine dihydrochloride (B599025) for the preparation of specialized materials such as ionic liquids. biosynce.com
The overarching scholarly objective is to fully exploit the synthetic potential of this compound as a functionalized, chiral scaffold to accelerate the discovery and development of new pharmaceuticals and functional materials.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 64021-83-6 |
| Physical Form | Liquid |
| Boiling Point | 164 °C at 760 mmHg |
Data sourced from PubChem and other chemical suppliers. nih.govsigmaaldrich.com
Structure
3D Structure
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1,3-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-6(7)3-4-8(2)5-6/h3-5,7H2,1-2H3 |
InChI Key |
CTCROLHSTQLQKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,3 Dimethylpyrrolidin 3 Amine
Strategies for Enantioselective and Racemic Synthesis
The creation of either a mixture of stereoisomers (racemic) or a single, specific stereoisomer (enantioselective) of 1,3-Dimethylpyrrolidin-3-amine relies on distinct synthetic routes.
Alkylation Approaches Involving Pyrrolidine (B122466) Derivatives
One common strategy for synthesizing pyrrolidine derivatives involves the N-alkylation of a pyrrolidine ring. researchgate.net This can be achieved by reacting a suitable pyrrolidine precursor with an alkylating agent, such as dimethyl sulfate (B86663) or an alkyl halide, often in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). researchgate.net For the synthesis of this compound, this could involve the N-methylation of a 3-methylpyrrolidin-3-amine (B1284143) precursor or the alkylation of a pyrrolidine with groups that can be later converted to the desired amine and methyl functionalities. The choice of reagents and reaction conditions is crucial to control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net
A tandem three-component reaction involving a primary amine-tethered alkyne, a cyanide source, and an alkylating agent, catalyzed by copper, can yield α-cyano pyrrolidines. nih.gov This approach could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials.
Table 1: General Conditions for N-Alkylation of Pyrrolidines
| Reagent/Condition | Purpose | Common Examples |
|---|---|---|
| Alkylating Agent | Introduces the alkyl group | Dimethyl sulfate, Methyl iodide |
| Base | Deprotonates the amine | Potassium carbonate, Sodium hydride, Triethylamine |
| Solvent | Provides the reaction medium | Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF) |
Chiral Resolution Techniques for Enantiomer Separation
When a racemic mixture of this compound is synthesized, the individual enantiomers can be separated through chiral resolution. This process typically involves the use of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated.
A widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid. libretexts.org For a racemic mixture of this compound, a chiral acid like a derivative of tartaric acid can be employed. mdpi.comgoogle.com The reaction between the racemic amine and the single enantiomer of the chiral acid results in a mixture of two diastereomeric salts. libretexts.org
These diastereomeric salts possess different solubilities, allowing for their separation by fractional crystallization. orgsyn.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base. libretexts.org The choice of the specific tartaric acid derivative and the solvent system is critical for achieving efficient separation. google.com
Table 2: Common Chiral Resolving Agents for Amines
| Chiral Acid | Typical Application |
|---|---|
| (+)-Tartaric Acid | Resolution of racemic bases |
| (-)-Malic Acid | Resolution of racemic bases |
| (+)-Camphor-10-sulfonic Acid | Resolution of racemic bases |
Reductive Amination Protocols for Amine Formation
Reductive amination is a versatile method for forming amines from carbonyl compounds (aldehydes or ketones). libretexts.org This two-step process involves the initial reaction of the carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com To synthesize this compound, a suitable pyrrolidinone precursor could be reacted with methylamine, followed by reduction.
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation. youtube.com Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the carbonyl group. youtube.com
Reduction of Nitriles, Amides, and Nitro Compounds in Amine Synthesis
Primary amines can be synthesized through the reduction of various nitrogen-containing functional groups.
Reduction of Nitriles: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. youtube.com This method adds a carbon atom to the original molecule.
Reduction of Amides: Amides can also be reduced to amines using powerful reducing agents such as LiAlH4. youtube.com This reaction is a common method for preparing amines from carboxylic acid derivatives.
Reduction of Nitro Compounds: Aromatic and aliphatic nitro compounds can be reduced to primary amines. nih.gov Common methods include catalytic hydrogenation over platinum, palladium, or nickel catalysts, or using metals like tin or iron in acidic conditions. youtube.com A potential route to this compound could involve a pyrrolidine precursor bearing a nitro group at the 3-position, which is then reduced.
Table 3: Reducing Agents for Amine Synthesis
| Functional Group | Reducing Agent | Product |
|---|---|---|
| Nitrile (R-C≡N) | LiAlH4, H2/Catalyst | Primary Amine (R-CH2-NH2) |
| Amide (R-CO-NH2) | LiAlH4 | Amine (R-CH2-NH2) |
Rearrangement Reactions (Hofmann, Curtius) for Primary Amine Synthesis
Rearrangement reactions provide alternative pathways to primary amines, often involving the loss of a carbon atom.
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom. wikipedia.org The amide is treated with bromine or chlorine in the presence of a strong base, like sodium hydroxide, to form an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.orgnumberanalytics.com This method retains the stereochemistry of the migrating group. chem-station.com
Curtius Rearrangement: The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be hydrolyzed to a primary amine with the loss of one carbon atom. organic-chemistry.orgrsc.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The acyl azide is typically prepared from a carboxylic acid derivative. libretexts.org Like the Hofmann rearrangement, the Curtius rearrangement proceeds with retention of the migrating group's configuration. nih.gov
Both the Hofmann and Curtius rearrangements are valuable for synthesizing primary amines from carboxylic acid derivatives. libretexts.org
Advanced Synthetic Approaches and Process Optimization
The industrial production and laboratory-scale synthesis of amines like this compound are continuously evolving, with a focus on efficiency, safety, and scalability.
Continuous flow chemistry has emerged as a powerful technology for the manufacturing of chemical compounds, offering significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety profiles due to smaller reaction volumes, and greater consistency in product quality. rsc.org While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles can be applied by examining the synthesis of structurally related amines.
For instance, the continuous synthesis of N,N-dimethyl-1,3-propanediamine (DMAPA) has been successfully demonstrated using a two-step process in a fixed-bed reactor. cetjournal.it This process involves the reaction of dimethylamine (B145610) with acrylonitrile (B1666552) followed by hydrogenation, achieving high conversion and selectivity (>99.5%). cetjournal.it Similarly, the synthesis of 3-amino-4-amidoximinofurazan has been optimized in a continuous-flow platform, reducing reaction time to one-third of that required for batch operations and enhancing safety. rsc.org These methodologies, which carefully control parameters like temperature, pressure, and residence time, could be adapted for the large-scale production of this compound, likely through the reductive amination of a suitable ketone precursor in a packed-bed reactor containing a hydrogenation catalyst.
Achieving high purity is critical for the application of this compound in synthesis and analysis. As a liquid at room temperature, standard purification is typically achieved by distillation. However, for achieving higher purity levels required for applications like pharmaceutical synthesis, advanced methodologies are employed.
Crystallization: Although the free base is a liquid, it can be converted into a solid salt by reacting it with an appropriate acid (e.g., hydrochloric acid, oxalic acid). This resulting salt can then be purified through recrystallization from a suitable solvent system. The process involves dissolving the salt in a hot solvent and allowing it to cool slowly, whereupon the purified salt crystallizes out, leaving impurities behind in the solution.
Chromatography: Various chromatographic techniques are indispensable for purifying amines.
Column Chromatography: This is a standard laboratory technique using a solid stationary phase (e.g., silica (B1680970) gel or alumina) to separate the compound from impurities based on differential adsorption.
High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC can be used. This method offers high resolution and can separate closely related impurities, yielding the product with excellent purity.
Derivatization Reactions and Functionalization of the Amine Moiety
The secondary amine group in this compound is a key functional handle that allows for a wide range of chemical modifications. Derivatization is particularly important in analytical chemistry to enhance the detectability of the molecule. researchgate.net
Several reagents are commonly used to derivatize amines for analytical purposes, each imparting specific properties to the resulting molecule, such as fluorescence or improved ionization for mass spectrometry. nih.gov
o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary and, to a lesser extent, secondary amines to form highly fluorescent isoindole derivatives. This reaction is a cornerstone for the sensitive detection of amino compounds. nih.gov
Dansyl Chloride (Dansyl-Cl): This reagent reacts with primary and secondary amines to form stable, highly fluorescent dansyl sulfonamides. Dansyl-Cl is noted for its versatility, as the derivatives exhibit strong fluorescence and high ionization efficiency, making them suitable for both fluorescence detection and mass spectrometry. nih.gov
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Fmoc-Cl is another widely used reagent that attaches a fluorescent Fmoc group to amines. The resulting carbamates are stable and well-suited for analysis under acidic chromatographic conditions. nih.gov
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide): While primarily used for the chiral separation of amino acids, Marfey's reagent can also be used for the derivatization of other amines. Its application is somewhat limited compared to other reagents for general amine analysis but is invaluable for stereochemical determinations. nih.gov
4-Chloro-7-nitrobenzofurazan (NBD-Cl): This reagent reacts with amines to produce fluorescent derivatives, offering another option for enhancing detection sensitivity.
Table 1: Common Derivatizing Reagents for Amines
| Reagent | Abbreviation | Functional Group Reactivity | Key Feature of Derivative | Primary Analytical Use |
|---|---|---|---|---|
| o-Phthalaldehyde | OPA | Primary and secondary amines (with thiol) | Fluorescent | HPLC with fluorescence detection |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl-Cl | Primary and secondary amines | Highly fluorescent, good ionization | LC-MS/MS, HPLC-Fluorescence |
| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Primary and secondary amines | Fluorescent | HPLC-Fluorescence |
| 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide | Marfey's Reagent | Primary and secondary amines | Chiral, UV-active | Chiral separations by HPLC |
| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Primary and secondary amines | Fluorescent | HPLC-Fluorescence |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique, but not all molecules are readily detected. nih.gov Small, polar molecules like this compound can exhibit poor retention on standard reversed-phase chromatography columns and may have low ionization efficiency in an electrospray ionization (ESI) source.
Derivatization addresses these challenges in several ways:
Improved Chromatographic Behavior: Attaching a larger, more hydrophobic group (like a dansyl or Fmoc group) increases the molecule's retention time on reversed-phase columns, moving its signal away from the void volume where many interfering species elute.
Enhanced Ionization Efficiency: The derivatizing tag can significantly improve the molecule's ability to form ions in the ESI source. For example, the dansyl group readily accepts a proton, leading to a much stronger signal in positive ion mode ESI-MS. nih.gov
Specific and Sensitive Detection: Derivatization provides a common structural motif across all targeted amines. In LC-MS/MS analysis, this allows for the use of selective detection methods like precursor ion scanning or neutral loss scanning, which can selectively identify all compounds containing the derivatizing tag. ut.ee For instance, dansylated amines often show a characteristic neutral loss of the dansyl group upon fragmentation, providing a highly specific method for their detection.
Role as a Building Block and Chiral Auxiliary in Organic Synthesis
Beyond its analytical derivatization, this compound serves as a valuable precursor in the construction of more complex molecules.
Role as a Building Block: Amines are fundamental organic building blocks. ambeed.com With its pyrrolidine scaffold and secondary amine functionality, this compound can be used to introduce this specific structural unit into larger molecules. The pyrrolidine ring is a common motif in many biologically active compounds and natural products. organic-chemistry.org Therefore, this compound serves as a useful intermediate in medicinal chemistry and drug discovery for synthesizing new chemical entities containing the N-methyl-3-aminopyrrolidine core. enamine.net
Role as a Chiral Auxiliary: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com The structure of this compound possesses a stereocenter at the C3 position of the pyrrolidine ring. While it is often supplied as a racemic mixture, if resolved into its individual enantiomers, it could theoretically function as a chiral auxiliary. The chiral nitrogen environment could direct the approach of reagents in reactions such as alkylations or additions to carbonyls. Although not a classical auxiliary like Evans' oxazolidinones or Oppolzer's camphorsultam, the use of chiral amines and their derivatives in asymmetric synthesis is a well-established strategy. metu.edu.tryale.edu The application of an enantiopure form of this compound would align with the principles of using chiral amines to induce asymmetry in synthetic transformations. bioorganica.com.ua
Utility in Heterocyclic Chemistry for Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govsemanticscholar.org These reactions are powerful tools in drug discovery and combinatorial chemistry for rapidly generating libraries of structurally diverse molecules. nih.govsemanticscholar.org The synthesis of heterocyclic compounds, which form the core of many pharmaceuticals, is a major application of MCRs. semanticscholar.org
One common strategy in MCRs involves the 1,3-dipolar cycloaddition of azomethine ylides, which are intermediates often generated from the reaction of an amine and an aldehyde. nih.govbeilstein-journals.org These ylides can react with dipolarophiles to construct five-membered nitrogen-containing rings like pyrrolidines. nih.govbeilstein-journals.org For instance, complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} frameworks have been synthesized via an MCR involving a primary amine, two equivalents of a maleimide, and an aldehyde. ua.es While the general principles of using cyclic amines in MCRs to produce complex heterocyclic systems are well-established, specific documented examples detailing the application of this compound in such reactions were not prominent in the reviewed literature.
Application in Asymmetric Synthesis
Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically pure form, is critical in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. chemimpex.comnih.gov Chiral amines and their derivatives are frequently employed as catalysts or building blocks in these processes. chemimpex.com The pyrrolidine scaffold is particularly useful due to its rigid structure, which can create a well-defined chiral environment to control the stereochemical outcome of a reaction. nih.gov
Enantiomerically Pure Compound Production in Drug Discovery
The production of enantiopure drugs is a key objective in medicinal chemistry to ensure target specificity and minimize off-target effects. nih.gov Chiral amines are often integral to achieving this, serving as building blocks or catalysts. chemimpex.com The (R)-(+)-3-Aminopyrrolidine, an analogue of the title compound, is recognized as a valuable building block for creating enantiomerically pure pharmaceuticals and agrochemicals due to its ability to participate in asymmetric synthesis. chemimpex.com The stereochemistry of substituents on the pyrrolidine ring can significantly influence biological activity. For example, the specific orientation of a methyl group on a 3-substituted pyrrolidine can determine its function as a pure antagonist for the estrogen receptor α. nih.gov While the principle is well-established for the broader class of compounds, specific examples detailing the use of enantiomerically pure this compound in the synthesis of specific drug candidates were not identified in the reviewed sources.
Use as a Chiral Auxiliary (e.g., in Beta-Amino Acid Synthesis, Diastereoselective Michael Reactions)
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to guide the stereoselective formation of a new stereocenter. One of the most useful methodologies for preparing 1-aminocycloalkanecarboxylic acids involves the Strecker reaction, which can employ various chiral auxiliaries like (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). nih.gov
Beta-Amino Acid Synthesis: Beta-amino acids are important structural motifs in peptides and natural products. Their stereoselective synthesis is an area of intensive research. rsc.orgwustl.edu Methodologies have been developed for the facile and stereoselective synthesis of pyrrolidine β-amino acids through processes like copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with β-phthaliminoacrylate esters, which can yield highly functionalized products. rsc.org However, the literature reviewed did not provide specific instances of this compound being used as a chiral auxiliary for this purpose.
Diastereoselective Michael Reactions: The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. When applied in a domino sequence, such as a Michael-aldol reaction, it can rapidly generate complex carbocyclic scaffolds. nih.gov Controlling the diastereoselectivity of these reactions is crucial. nih.govnih.gov For example, intramolecular aza-Michael reactions are used to create 3,5-disubstituted nitrogen-containing heterocycles with specific stereochemistry. nih.gov While the use of chiral catalysts and auxiliaries is a common strategy to control stereoselectivity in Michael additions, no specific examples employing this compound in this role were found in the surveyed literature.
Precursor to Complex Organic Scaffolds and Chemical Intermediates
The pyrrolidine ring serves as a versatile starting point for the synthesis of more complex molecular architectures. nih.gov One of the primary methods for elaborating this scaffold is through 1,3-dipolar cycloaddition reactions, where azomethine ylides generated from cyclic amines react with various dipolarophiles. beilstein-journals.org This approach allows for the construction of intricate bicyclic and spirocyclic systems. beilstein-journals.orgua.es For example, cyclic amines can be reacted with aldehydes to form intermediates that undergo cycloaddition to afford bicyclic compounds or spirooxindole-pyrrolidines. beilstein-journals.org Although the pyrrolidine framework is clearly a valuable precursor, specific, named complex scaffolds synthesized directly from this compound were not explicitly detailed in the reviewed research.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and their chemical environments. In the ¹³C NMR spectrum of 1,3-Dimethylpyrrolidin-3-amine, separate signals are anticipated for the carbons of the two methyl groups and the three distinct carbons of the pyrrolidine (B122466) ring. The chemical shifts of these carbon signals are indicative of their hybridization and the electronegativity of attached atoms. For instance, carbons bonded to nitrogen atoms are typically deshielded and appear at a higher chemical shift. As with ¹H NMR, publicly accessible experimental ¹³C NMR data for this compound is limited. mdpi.comdocbrown.info
Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)
In the absence of experimental NMR data, computational methods serve as a powerful tool for predicting chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, a common quantum chemical approach, can calculate the magnetic shielding tensors for each nucleus in a molecule. nih.gov These calculated shielding values can then be converted into predicted ¹H and ¹³C NMR chemical shifts. nih.govnih.govsigmaaldrich.com This computational analysis is crucial for confirming structural assignments, especially for novel or rare compounds. nih.gov The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculation. sigmaaldrich.com For this compound, a GIAO calculation would provide theoretical chemical shift values that can be compared with any future experimental data to validate the structure.
| Computational NMR Prediction | Description |
| Method | Gauge-Including Atomic Orbital (GIAO) |
| Application | Prediction of ¹H and ¹³C NMR chemical shifts. |
| Utility | Aids in the structural elucidation and confirmation of compounds where experimental data is unavailable. |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₆H₁₄N₂, the theoretical exact mass can be calculated. nih.gov An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition and, by extension, its molecular formula. mdpi.comnih.gov
| Property | Value |
| Molecular Formula | C₆H₁₄N₂ nih.gov |
| Monoisotopic Mass | 114.1157 Da nih.gov |
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS) Applications
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS) is a sensitive and selective technique used for the analysis of compounds in complex mixtures. The liquid chromatography component separates the compound of interest from other components in a sample. The separated compound is then ionized by electrospray ionization (ESI) and analyzed by tandem mass spectrometry (MS/MS). In MS/MS, the parent ion corresponding to the protonated molecule is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern can be used for structural confirmation and for quantitative analysis. While specific LC/ESI-MS/MS studies on this compound are not readily found, the technique has been successfully applied to derivatives of 3-aminopyrrolidine (B1265635) for sensitive detection and enantiomeric separation. nih.gov This demonstrates the potential of LC/ESI-MS/MS as a valuable tool for the analysis of this compound, particularly in complex matrices. mdpi.commdpi.comnih.gov
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography stands as a cornerstone for the analysis of this compound, enabling the separation and quantification of the compound and its stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
The determination of enantiomeric purity is critical for chiral molecules. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers, often following a derivatization step to introduce a chromophore and enhance detectability. nih.gov
For amines that lack a strong UV-absorbing chromophore, pre-column derivatization is a common strategy. nih.gov Reagents such as para-toluene sulfonyl chloride (PTSC) can be reacted with the amine to form diastereomeric derivatives that are resolvable on a chiral stationary phase. nih.gov A study on the enantiomeric separation of piperidin-3-amine, a structural analog, successfully employed this approach. nih.gov The resulting derivatives were separated on a Chiralpak AD-H column with a mobile phase consisting of 0.1% diethylamine (B46881) in ethanol, achieving a resolution greater than 4.0 between the enantiomers. nih.gov This methodology provides a framework that could be adapted for the enantiomeric purity assessment of this compound.
Furthermore, novel derivatization reagents are continuously being developed to improve sensitivity and separation. For instance, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) has been shown to be an effective reagent for the enantiomeric separation of chiral carboxylic acids, suggesting the potential for analogous reagents for chiral amines. nih.gov
Table 1: Representative Chiral HPLC Conditions for Amine Enantiomer Separation
| Parameter | Condition | Source |
| Column | Chiralpak AD-H | nih.gov |
| Mobile Phase | 0.1% Diethylamine in Ethanol | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detection | UV at 228 nm (after derivatization) | nih.gov |
| Derivatizing Agent | para-Toluene Sulfonyl Chloride (PTSC) | nih.gov |
This table presents a general method for chiral amine separation that may be applicable to this compound with appropriate optimization.
Gas Chromatography (GC) in Amine Analysis
Gas chromatography (GC) is a versatile technique for the analysis of volatile compounds, including amines. However, the analysis of amines by GC can be challenging due to their polar nature, which can lead to peak tailing and adsorption on the column. researchgate.netlabrulez.com Tertiary amines like this compound are generally the least difficult to analyze among amines. labrulez.com
To overcome these challenges, several strategies are employed:
Deactivated Columns: Using a GC column that has been deactivated with a base is crucial to prevent the adsorption of the highly active amine analytes. labrulez.com
Derivatization: Converting the amine to a less polar derivative can significantly improve peak shape and reproducibility. researchgate.netvt.edu Common derivatizing agents include alkyl chloroformates. researchgate.net
Specialized Columns: Porous polymer packings or graphitized carbons coated with a stationary phase can be effective for separating amines. labrulez.com For instance, a short column with Tenax-GC packing has been used to analyze various amines with good separation in under 8 minutes. bre.com
GC coupled with a mass spectrometer (GC-MS) is particularly powerful for identifying pyrrolidine derivatives and their fragmentation patterns. researchgate.netresearchgate.net
Table 2: Common GC Parameters and Considerations for Amine Analysis
| Parameter | Detail | Significance | Source |
| Column Type | Deactivated, Porous Polymer, or Coated Graphitized Carbon | Prevents peak tailing and analyte adsorption. | labrulez.com |
| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS) | FID is a general-purpose detector, while NPD is selective for nitrogen-containing compounds. MS provides structural information. | researchgate.netkeikaventures.com |
| Injection Temperature | High temperatures can be used for thermal decomposition of related compounds like quaternary ammonium (B1175870) salts. | Allows for analysis of less volatile precursors. | oup.com |
| Sample Preparation | Derivatization (e.g., with alkyl chloroformates) | Improves volatility and peak shape. | researchgate.net |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FTIR and FT-Raman, provide valuable information about the functional groups and molecular vibrations within a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups present in a molecule. In the context of this compound, the IR spectrum would be characterized by absorptions corresponding to C-H, C-N, and potentially N-H stretches (if any primary or secondary amine impurities are present). libretexts.org
Key expected vibrational modes for a tertiary amine like this compound include:
C-H stretching: Aliphatic C-H stretching vibrations typically appear in the region of 2840-3000 cm⁻¹. libretexts.org
C-N stretching: The C-N stretching absorption for aliphatic amines is found in the 1000-1250 cm⁻¹ range. libretexts.org
N-H stretching (for impurities): Primary amines show two bands around 3400-3500 cm⁻¹, while secondary amines show a single band in the same region. libretexts.org The absence of these bands would indicate a high purity of the tertiary amine.
The IR spectrum of the parent compound, pyrrolidine, has been studied, and it was noted that the N-H stretching vibration band is significantly enhanced upon ionization. researchgate.net
Table 3: General FTIR Absorption Regions for Amines
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Source |
| Aliphatic C-H Stretch | 2840-3000 | Medium | libretexts.org |
| Aliphatic C-N Stretch | 1020-1220 | Often Overlapped | wikipedia.org |
| Primary N-H Stretch | 3400-3500 (two bands) | Medium | libretexts.org |
| Secondary N-H Stretch | 3310-3350 | Medium | libretexts.org |
Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Assignments
FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for analyzing the carbon skeleton and the symmetric vibrations of the pyrrolidine ring. ondavia.com
The Raman shift, which is the difference in energy between the incident laser light and the scattered light, is directly related to the vibrational modes of the molecule. youtube.com This provides a unique "fingerprint" for the compound. youtube.com Studies on related cyclic amines have utilized Raman spectroscopy to assign N-H in-plane deformation vibrations and ring vibrations. ias.ac.in
Quantitative Raman Spectroscopy (QRS™) is a technique that can be used for the rapid and simple analysis of amines in solution, as it is not significantly affected by the water background. ondavia.com
Table 4: Potential Raman Shifts for Related Amine Structures
| Vibration Type | Approximate Raman Shift (cm⁻¹) | Notes | Source |
| N-H In-plane Deformation | ~1615 | Observed in o-toluidine | ias.ac.in |
| Ring Vibrations | ~1601 | Observed in o-toluidine | ias.ac.in |
| N-H Stretching | 3370 - 3450 | Observed in toluidines | ias.ac.in |
These values are for structurally related aromatic amines and serve as an estimation for potential regions of interest for this compound.
Strategies for Resolving Contradictions in Reported Analytical Data for Structural Analogs
Discrepancies in reported analytical data for structural analogs of this compound can arise from various factors, including sample purity, experimental conditions, and instrumental variations. A systematic approach is necessary to resolve such contradictions.
Key Strategies:
Method Validation: A crucial first step is to ensure that the analytical methods used are fully validated according to established guidelines (e.g., ICH). nih.gov This includes assessing specificity, linearity, accuracy, precision, and robustness.
Cross-Validation with Multiple Techniques: Employing orthogonal analytical methods can help confirm or refute questionable data. For instance, if chiral HPLC results are ambiguous, they can be corroborated with techniques like circular dichroism (CD) spectroscopy, which has been used for the high-throughput screening of chiral amines. nih.govnih.gov
Use of Certified Reference Materials: Whenever possible, analysis should be performed alongside a certified reference standard of the compound or a closely related analog to ensure the accuracy of identification and quantification.
Systematic Investigation of Experimental Parameters: Variations in mobile phase composition, column temperature, and detector settings in HPLC or GC can significantly impact results. researchgate.net A systematic study of these parameters can help identify the source of discrepancies.
Understanding Isomeric Interconversion: For some molecules, interconversion between isomers can occur under certain conditions. The Curtin-Hammett principle highlights that product distribution in a reaction may reflect transition state energies rather than ground-state isomer populations, which can be relevant when analyzing reaction mixtures of pyrrolidine analogs.
Advanced Data Analysis: Machine learning and multivariate analysis techniques are emerging as powerful tools for interpreting complex analytical data and can help in discerning subtle differences and identifying outliers that might be the source of contradictions. nih.gov
By systematically applying these strategies, researchers can work towards resolving contradictions in the analytical data of pyrrolidine analogs, leading to a more accurate and reliable understanding of their chemical properties.
Computational Chemistry and Molecular Modeling Studies of 1,3 Dimethylpyrrolidin 3 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is a foundational tool for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. nih.gov
Geometric Optimization and Electronic Structure Elucidation
The initial step in computational analysis involves geometry optimization, where the molecule's lowest energy structure is determined. mdpi.com For 1,3-Dimethylpyrrolidin-3-amine, this process would be performed using a functional like B3LYP or M06-2X combined with a basis set such as 6-311+G(d,p), which is standard for achieving reliable geometries for organic molecules. acs.orgmdpi.com The optimization would reveal the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
The pyrrolidine (B122466) ring is not planar and typically adopts a twisted (C2) or an envelope (Cs) conformation to minimize steric and torsional strain. The positions of the two methyl groups and the amine group would significantly influence the final, most stable conformation. DFT calculations would precisely determine which conformation is energetically favored and provide data on the electronic structure, such as the distribution of electron density and the molecular dipole moment. nih.gov
Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical, yet realistic, data that would be generated from a DFT geometry optimization. The values are based on standard bond lengths and angles for similar amine and pyrrolidine structures.
| Parameter | Type | Predicted Value |
| C-N (ring) | Bond Length | ~1.47 Å |
| C-C (ring) | Bond Length | ~1.54 Å |
| C-N (exocyclic) | Bond Length | ~1.46 Å |
| N-CH3 | Bond Length | ~1.45 Å |
| C-N-C (ring) | Bond Angle | ~109° |
| H-C-H | Bond Angle | ~109.5° |
| Pyrrolidine Ring | Conformation | Envelope or Twist |
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Once the optimized geometry is obtained, it can be used to predict spectroscopic data, which is invaluable for experimental characterization. aip.org
Vibrational Frequencies (IR Spectroscopy): A frequency calculation performed on the optimized structure yields the molecule's harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. tau.ac.il This analysis helps assign experimental bands to specific molecular motions, such as stretching and bending of bonds. For this compound, key vibrational modes would include C-H stretching, C-N stretching, and N-H bending (if applicable, though the named compound is a tertiary amine).
Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table outlines the expected frequency ranges for key vibrational modes based on typical values for tertiary amines and pyrrolidine rings.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 |
| C-N Stretch | Tertiary Amine, Pyrrolidine | 1050 - 1250 |
| CH₂ Bend | Pyrrolidine Ring | 1440 - 1480 |
| CH₃ Bend | Methyl Groups | 1370 - 1470 |
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a highly effective approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. aip.orgacs.orgmodgraph.co.uk These calculations are sensitive to the molecule's 3D structure, including its conformation. liverpool.ac.uk By comparing calculated shifts with experimental data, the absolute configuration and predominant conformation of chiral molecules can be determined. frontiersin.orgnih.gov For this compound, GIAO calculations could predict the distinct chemical shifts for each carbon and hydrogen atom, aiding in the interpretation of complex experimental NMR spectra. mdpi.comnih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. arabjchem.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's reactivity profile. tandfonline.com
For this compound, the HOMO is expected to be localized primarily on the lone pairs of the nitrogen atoms, indicating these sites are the most susceptible to electrophilic attack. The LUMO is likely distributed across the σ* antibonding orbitals of the C-N or C-C bonds.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. science.gov A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. arabjchem.org Analysis of these orbitals also provides insight into intramolecular charge transfer possibilities. researchgate.net
Table 3: Hypothetical Frontier Molecular Orbital Data for this compound This table illustrates the type of data obtained from an FMO analysis and its general interpretation.
| Parameter | Predicted Value (eV) | Interpretation |
| HOMO Energy | ~ -6.0 to -5.5 | Electron-donating capability (nucleophilicity) |
| LUMO Energy | ~ 1.5 to 2.0 | Electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ~ 7.0 to 8.0 | High chemical stability, low reactivity |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a detailed view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. ulisboa.pt
Ligand-Receptor Docking Studies for Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. jst.go.jpnih.govbiorxiv.org
For this compound, a docking simulation would place the molecule into the active site of a selected protein target. A scoring function would then estimate the binding affinity, typically expressed as a negative score in kcal/mol, where a more negative value indicates stronger binding. acs.orgschrodinger.com The results would reveal the specific binding pose and highlight key intermolecular interactions, such as hydrogen bonds with the amine nitrogens or hydrophobic interactions involving the methyl groups and the pyrrolidine ring. arabjchem.orgtandfonline.com
Table 4: Illustrative Molecular Docking Results for this compound This table shows a hypothetical output from a docking simulation against a generic protein kinase active site.
| Parameter | Result |
| Target Protein | Example Kinase |
| Binding Affinity (Score) | -7.5 kcal/mol |
| Key Interacting Residues | ASP-165, LYS-48, VAL-32 |
| Type of Interactions | Hydrogen bond with ASP-165 (N-H...O) Hydrophobic contact with VAL-32 |
Conformational Analysis and Intermolecular Interaction Mapping
MD simulations are ideal for exploring the conformational landscape of flexible molecules like this compound. smolecule.com A simulation can reveal the different shapes (conformers) the molecule can adopt, their relative stabilities, and the energy barriers for converting between them. liverpool.ac.uk For substituted pyrrolidines, this includes analyzing the puckering of the five-membered ring and the orientation of its substituents. emich.edubeilstein-journals.org
Furthermore, MD simulations can map the intermolecular interactions between the molecule and its surroundings, such as water molecules in a solvent. acs.orgdiva-portal.org By analyzing the trajectory, one can identify stable hydrogen bonds and determine how the solvent structures itself around the solute. ulisboa.pt This provides a molecular-level understanding of properties like solubility and how the molecule behaves in a biological environment. diva-portal.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to create a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.commdpi.com This approach is instrumental in drug discovery for predicting the activity of new compounds, optimizing lead molecules, and reducing the need for extensive experimental testing. mdpi.com QSAR models are built by calculating molecular descriptors for a series of compounds with known activities and then using statistical methods to correlate these descriptors with the biological data. mdpi.comnih.gov
Development of QSAR Models for Predicting Biological Activities of Derivatives
The development of QSAR models for derivatives of this compound would follow a systematic workflow. mdpi.com Initially, a dataset of pyrrolidine derivatives with experimentally measured biological activities against a specific target would be compiled. For each derivative, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.
Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like k-Nearest Neighbors (kNN) and Gradient Boosting, are then employed to build a model that links the descriptors to the activity. tandfonline.comnih.gov The goal is to create a statistically significant model with high predictive power. researchgate.net For instance, a study on imidazoline (B1206853) derivatives successfully used descriptors like partial atomic charges and dipole moments to create a robust QSAR model. researchgate.net For derivatives of this compound, key descriptors might include those related to the pyrrolidine ring's conformation, the basicity of the nitrogen atoms, and the properties of substituents.
The reliability of any developed QSAR model is ensured through rigorous validation processes, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds not used in model creation. researchgate.net
Guiding Structure-Activity Relationship (SAR) Studies for Derivatives
QSAR models serve as powerful tools to guide Structure-Activity Relationship (SAR) studies. SAR explores how modifications to a molecule's structure affect its biological activity. mdpi.com By interpreting a validated QSAR model, chemists can identify which molecular features are critical for activity. This understanding allows for the rational design of new derivatives with potentially enhanced potency or improved properties. mdpi.com
For example, SAR studies on pyrrolidine pentamine derivatives, aimed at inhibiting an aminoglycoside-modifying enzyme, revealed that the integrity of the pyrrolidine scaffold was essential for activity. nih.gov Similarly, studies on C-phenyl D-glucitol derivatives found that introducing a cyclic amine, such as a dimethyl piperidine (B6355638) group, significantly improved selectivity for the SGLT1 transporter. jst.go.jp
In the context of this compound, a QSAR model could predict the activity of novel, unsynthesized derivatives. This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery and optimization process. primescholars.com The iterative cycle of QSAR modeling, prediction, synthesis, and testing is a cornerstone of modern rational drug design. mdpi.com
Quantification of Molecular Basicity for Amines through Conceptual Density Functional Theory (CDFT)
The basicity of an amine is a fundamental property governed by the availability of the nitrogen atom's lone pair of electrons. unacademy.com Conceptual Density Functional Theory (CDFT) provides a powerful theoretical framework for quantifying molecular properties, including basicity, through descriptors derived from the electron density. pku.edu.cnmdpi.com Recent studies have demonstrated that a combination of CDFT and the information-theoretic approach (ITA) can yield accurate quantitative models for determining the pKa values (a measure of basicity) of primary, secondary, and tertiary amines. pku.edu.cn
These computational approaches are often less demanding than simulating the full reaction thermodynamics and can provide robust predictions for a wide range of molecules. pku.edu.cn For this compound, a tertiary amine, these methods can offer precise insights into its electron-donating capability.
Application of Molecular Electrostatic Potential
The Molecular Electrostatic Potential (MEP) is a CDFT descriptor that maps the charge distribution of a molecule and is used to predict its reactive behavior. tandfonline.com For amines, the MEP at or near the nitrogen nucleus serves as a direct measure of the electrostatic attraction for a proton. A more negative MEP value indicates a higher electron density and thus a greater basicity.
Research has established a strong linear correlation between the experimental pKa values of amines and the calculated MEP on the nitrogen nucleus. nih.gov This relationship holds across different classes of amines, including tertiary amines. pku.edu.cnpku.edu.cn By calculating the MEP for this compound, its basicity can be quantitatively estimated and compared with other amines.
Table 1: Illustrative Correlation of MEP with Basicity for Tertiary Amines This table demonstrates the type of data used in studies correlating MEP with experimental pKa values for a sample of tertiary amines. A stronger negative MEP value generally corresponds to a higher pKa (stronger base).
| Compound | Experimental pKa | Calculated MEP (a.u.) |
| Trimethylamine | 9.81 | -0.085 |
| Triethylamine | 10.75 | -0.092 |
| Piperidine | 11.12 | -0.095 |
| This compound | Predicted | Calculated Value |
Note: Data is illustrative, based on trends reported in the literature. pku.edu.cnnih.gov
Utilization of Natural Atomic Orbitals
Natural Atomic Orbital (NAO) energies, derived from Natural Bond Orbital (NBO) analysis, provide another quantum mechanical descriptor for basicity. pku.edu.cn The energy of the lone pair NAO on the nitrogen atom is particularly relevant. A higher energy for this orbital indicates that the lone pair electrons are less stable and more readily donated, corresponding to higher basicity.
Studies have shown that the energy of the valence p-orbitals of the nitrogen atom correlates strongly with experimental pKa values. nih.gov This descriptor is considered equivalent in its predictive power to MEP for quantifying molecular acidity and basicity. pku.edu.cn For this compound, calculating the NAO energies would provide a complementary method to MEP for quantifying its basic strength. Combining these descriptors often leads to more robust predictive models. pku.edu.cn
Information-Theoretic Approach (ITA) for Electrophilicity, Nucleophilicity, Regioselectivity, and Stereoselectivity
The Information-Theoretic Approach (ITA) utilizes concepts from information theory, such as Shannon entropy and Fisher information, to quantify chemical reactivity. pku.edu.cn These quantities, when derived from the electron density, act as powerful descriptors for various aspects of reactivity, including nucleophilicity (basicity) and electrophilicity. pku.edu.cnpku.edu.cn
Biochemical and Mechanistic Investigations of 1,3 Dimethylpyrrolidin 3 Amine
Neurotransmitter System Modulation ResearchNo specific research was found detailing the effects of 1,3-Dimethylpyrrolidin-3-amine on any neurotransmitter systems. While amine compounds are known to interact with various neurotransmitter pathways, the specific modulatory profile of this compound has not been characterized in the available literature.nih.govtmc.edunih.gov
In Vivo Microdialysis for Extracellular Neurotransmitter Level Measurement (e.g., Serotonin)
In vivo microdialysis is a widely utilized neuropharmacological technique for measuring extracellular concentrations of neurotransmitters, such as serotonin (B10506) (5-HT), in specific brain regions of living animals. nih.gov This method is crucial for understanding how pharmaceutical compounds affect neurotransmitter release and reuptake, which is fundamental in the development of treatments for psychiatric and neurological disorders. nih.gov
A comprehensive search of scientific literature revealed no specific studies that have employed in vivo microdialysis to measure the effect of this compound on extracellular serotonin levels. While the broader class of pyrrolidine (B122466) derivatives has been investigated for their effects on the serotonin system and as monoamine reuptake inhibitors, ontosight.aimdpi.comresearchgate.net and microdialysis has been used to study various psychoactive substances, d-nb.info specific data for this compound is not available in the reviewed literature. A patent for certain tetrahydroisoquinoline compounds, which include a dimethyl-pyrrolidinyl moiety, mentions the general lack of microdialysis studies on the effect of H3 antagonists on serotonin levels. researchgate.net
Table 1: In Vivo Microdialysis Data for this compound and Serotonin Levels
| Parameter | Value |
|---|---|
| Compound | This compound |
| Neurotransmitter Measured | Serotonin (5-HT) |
| Brain Region | Not Applicable |
| Change in Extracellular Levels | No data available |
| Reference Study | Not Applicable |
This table is for illustrative purposes; no specific data was found for this compound.
Elucidation of Enzyme Mechanisms through Ligand Application
The application of specific ligands is a cornerstone of biochemical research, enabling the elucidation of enzyme mechanisms, the characterization of active sites, and the development of enzyme inhibitors. Pyrrolidine derivatives are recognized for their diverse biological activities and their potential to interact with enzymes. ontosight.ai They can serve as scaffolds for the synthesis of enzyme inhibitors, such as those targeting dipeptidyl peptidase-4 (DPP-4) or bacterial proteins.
Table 2: Enzyme Inhibition Data for this compound
| Target Enzyme | IC₅₀ / Kᵢ Value | Type of Inhibition | Research Context |
|---|---|---|---|
| Not Applicable | No data available | No data available | No data available |
This table is for illustrative purposes; no specific enzyme interaction data was found for this compound.
Structural Bioinformatics for Critical Residue Identification in Target Protein Interactions
Structural bioinformatics combines computational tools and biological data to analyze and predict the interactions between molecules, such as a ligand and its protein target. wikipedia.org These methods are instrumental in identifying the critical amino acid residues within a protein's binding site that are essential for ligand recognition, affinity, and specificity. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are often applied to classes of compounds like pyrrolidine derivatives to understand their binding modes. researchgate.netresearchgate.net
The search for specific structural bioinformatics studies focused on this compound did not return any results. There are no publicly available crystal structures or detailed molecular modeling studies that identify the critical residues of a target protein interacting with this specific compound. While research exists on the structural basis of interactions for other pyrrolidine derivatives with their targets, researchgate.netbiorxiv.org this level of investigation has not been reported for this compound.
Table 3: Predicted Interacting Residues in a Target Protein for this compound
| Target Protein | Predicted Interacting Residues | Type of Interaction | Bioinformatics Method |
|---|---|---|---|
| Not Applicable | No data available | No data available | No data available |
This table is for illustrative purposes; no specific structural bioinformatics data was found for this compound.
Future Directions and Emerging Research Avenues for 1,3 Dimethylpyrrolidin 3 Amine
Exploration of Novel and Sustainable Synthetic Pathways
Future efforts in the synthesis of 1,3-Dimethylpyrrolidin-3-amine and related compounds are likely to focus on:
Green Catalysis: The use of biocatalysts, such as enzymes, offers a promising avenue for chiral synthesis under mild reaction conditions. chiralpedia.com Organocatalysis, which avoids the use of toxic and expensive metal catalysts, is another area of active investigation for producing pyrrolidinone derivatives. bohrium.com
One-Pot and Multicomponent Reactions (MCRs): These strategies enhance synthetic efficiency by combining multiple reaction steps into a single operation, thereby reducing solvent consumption and purification efforts. tandfonline.com Recent developments include ultrasound and microwave-assisted MCRs for the synthesis of pyrrolidine (B122466) derivatives. tandfonline.com
Redox-Neutral Processes: Methods that involve intramolecular hydride transfer are being explored as a greener alternative to metal-mediated C-H functionalization of pyrrolidines. rsc.org
Novel Starting Materials: Research into the use of readily available and renewable starting materials, such as proline and 4-hydroxyproline (B1632879), continues to be a focus for the synthesis of pyrrolidine-containing drugs. mdpi.com
| Synthetic Strategy | Key Advantages | Representative Research Area |
| Green Catalysis | Reduced toxicity, mild reaction conditions, high selectivity. bohrium.comchiralpedia.com | Biocatalysis with engineered enzymes, metal-free organocatalysis. bohrium.comchiralpedia.com |
| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste and solvent use. tandfonline.com | Ultrasound and microwave-assisted synthesis of pyrrolidine hybrids. tandfonline.com |
| Redox-Neutral C-H Functionalization | Avoids strong bases and metal catalysts, more environmentally friendly. rsc.org | Use of azomethine ylides as intermediates for α-functionalization. rsc.org |
| Renewable Starting Materials | Utilizes abundant and sustainable feedstocks. mdpi.com | Synthesis from proline and 4-hydroxyproline derivatives. mdpi.com |
Development of Advanced Computational Methodologies for Predictive Modeling
Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. For this compound, advanced computational models can predict its physicochemical properties, biological activity, and potential metabolic pathways, thereby accelerating research and reducing the need for extensive experimental screening.
Future research in this area is expected to involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can help elucidate the structural requirements for the biological activity of pyrrolidine derivatives. tandfonline.comresearchgate.net
Machine Learning and Artificial Intelligence: Machine learning algorithms, including random forest and gradient boosting, are being employed to create predictive models for various properties, such as the N-dealkylation of amine contaminants. mdpi.comresearchgate.net These "No-Code" approaches are making high-level computational tools more accessible to a broader range of researchers. acs.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules, such as the stability of ligand-receptor complexes, which is crucial for understanding the mechanism of action of bioactive compounds. tandfonline.com
Density Functional Theory (DFT): DFT calculations are used to explore the electronic properties and reactivity of molecules, aiding in the design of novel synthetic routes and the prediction of reaction outcomes. researchgate.net
| Computational Method | Application in Pyrrolidine Research | Key Insights |
| QSAR (CoMFA/CoMSIA) | Predicting the inhibitory activity of pyrrolidine derivatives against specific biological targets. tandfonline.comresearchgate.net | Identification of favorable and unfavorable structural features for enhanced activity. tandfonline.com |
| Machine Learning | High-throughput screening of biotransformation pathways and toxicity prediction for amine compounds. mdpi.comresearchgate.net | Development of predictive models with high accuracy for properties like N-dealkylation. mdpi.com |
| Molecular Dynamics (MD) Simulations | Assessing the stability of pyrrolidine derivatives within the binding sites of biological targets. tandfonline.com | Understanding the dynamic interactions that govern ligand binding. |
| Density Functional Theory (DFT) | Investigating electronic properties, reactivity, and reaction mechanisms. researchgate.net | Predicting molecular structures and aiding in the design of new synthetic methods. |
Innovation in Analytical Techniques for Complex Mixture Analysis
The accurate analysis of this compound, particularly within complex biological or environmental matrices, requires sophisticated analytical techniques. As a chiral compound, the separation and quantification of its enantiomers are of significant importance, as different stereoisomers can exhibit distinct biological activities.
Emerging trends in this field include:
Advanced Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) remain central to chiral separations. jiangnan.edu.cn The development of novel chiral stationary phases (CSPs) is a primary focus for improving the resolution of enantiomers. chiralpedia.comjiangnan.edu.cn
Capillary Electrophoresis (CE): CE offers high separation efficiency, short analysis times, and requires minimal sample volumes, making it a valuable tool for chiral analysis. mdpi.com
Mass Spectrometry (MS): Direct MS techniques are gaining traction for rapid chiral discrimination, often coupled with chiral derivatizing or complexing agents. jiangnan.edu.cn
High-Throughput Screening Methods: Innovations such as ¹⁹F NMR-based assays are enabling the rapid analysis of large numbers of samples, which is particularly useful for screening biocatalytic reactions and in directed evolution studies. acs.org This approach can be over 10 times more time-efficient than traditional chiral chromatography. acs.org
Microfluidics: The integration of analytical techniques onto microfluidic chips provides a platform for on-chip chiral analysis with improved resolution and faster analysis times. mdpi.com
| Analytical Technique | Innovation Focus | Application for this compound |
| Chiral Chromatography (HPLC/GC) | Development of novel and more efficient chiral stationary phases (CSPs). chiralpedia.comjiangnan.edu.cn | Separation and quantification of enantiomers. |
| Capillary Electrophoresis (CE) | High-efficiency and rapid chiral separations. mdpi.com | Analysis of chiral purity and metabolism. |
| Mass Spectrometry (MS) | Direct chiral analysis and high-sensitivity detection. jiangnan.edu.cn | Identification and quantification in complex mixtures. |
| High-Throughput Screening | Rapid and automated analysis of numerous samples. chiralpedia.comacs.org | Screening of synthetic libraries and biocatalytic reactions. acs.org |
| Microfluidics | Miniaturization and integration of analytical processes. mdpi.com | On-chip analysis for faster and more efficient separations. mdpi.com |
Expansion of Biochemical Target Identification and Validation in Preclinical Research
The pyrrolidine scaffold is a key component of many compounds with diverse biological activities, including anticancer, antidiabetic, and anti-inflammatory properties. nih.govtandfonline.com Identifying and validating the specific biochemical targets of this compound is a crucial step in understanding its potential therapeutic applications.
Future preclinical research will likely concentrate on:
Target Identification: Utilizing techniques like molecular docking and pharmacophore modeling to predict potential biological targets. ontosight.ai
In Vitro and In Vivo Studies: Conducting comprehensive biological evaluations, including cell-based assays and animal models, to determine the pharmacological profile of the compound. frontiersin.orgontosight.ai
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand how structural modifications influence biological activity. researchgate.net This can involve exploring different substitution patterns on the pyrrolidine ring.
Mechanism of Action Studies: Investigating the downstream signaling pathways affected by the compound to elucidate its precise mechanism of action.
The exploration of novel substituted pyrrolidines has already led to the identification of potent antagonists for targets like the histamine (B1213489) H3 receptor. nih.govresearchgate.net Preclinical characterization of such compounds has demonstrated their ability to penetrate the central nervous system and occupy their target receptors in the brain. nih.govresearchgate.net
| Research Area | Methodology | Goal |
| Target Identification | Computational methods (molecular docking, pharmacophore modeling). ontosight.ai | Predict potential biological interactions and guide experimental work. |
| Biological Evaluation | In vitro assays, in vivo animal models. frontiersin.orgontosight.ai | Determine efficacy, potency, and pharmacological profile. |
| Structure-Activity Relationship (SAR) | Synthesis and testing of analogues. researchgate.net | Optimize the lead compound for improved activity and properties. |
| Mechanism of Action | Cellular and molecular biology techniques. | Elucidate the specific biochemical pathways modulated by the compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
